4-amino-6-(2,4-dichlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile
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Overview
Description
2-amino-4-(2,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a pyrano ring fused to a thieno[2,3-b]pyridine core, along with an amino group and a dichlorophenyl substituent. The presence of these functional groups and the fused ring system imparts significant chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-amino-4-(2,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile involves several steps. One common synthetic route starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . The reaction typically involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
2-amino-4-(2,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones, thienopyrimidine-2,4-diones, and thieno[3,4-b]pyridine derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Thieno[2,3-b]pyridine derivatives, including 2-amino-4-(2,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile, are known for their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . These compounds are also reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mechanism of Action
The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, thieno[2,3-b]pyridine derivatives are known to interact with heat shock protein HSP 90-alpha, which plays a crucial role in the stabilization and activation of various client proteins involved in cell growth and survival . The compound’s interaction with this protein can lead to the inhibition of its function, thereby exerting its biological effects.
Comparison with Similar Compounds
2-amino-4-(2,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share a similar core structure but differ in their substituents and functional groups, which impart unique chemical and biological properties. For example, thieno[3,2-d]pyrimidine derivatives are known for their diverse biological activities, including anticancer and anti-inflammatory properties . Similarly, thieno[3,4-b]pyridine derivatives exhibit significant pharmacological activities, such as antimalarial and antiviral effects .
Properties
Molecular Formula |
C19H13Cl2N3OS |
---|---|
Molecular Weight |
402.3g/mol |
IUPAC Name |
4-amino-6-(2,4-dichlorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H13Cl2N3OS/c1-8-5-9(2)24-19-14(8)16-17(26-19)15(12(7-22)18(23)25-16)11-4-3-10(20)6-13(11)21/h3-6,15H,23H2,1-2H3 |
InChI Key |
NDNRJERWDAWIIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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